molecular formula C20H20N4O4S B2853376 1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid CAS No. 735336-27-3

1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid

Cat. No.: B2853376
CAS No.: 735336-27-3
M. Wt: 412.46
InChI Key: JVVTZHFXEOSACJ-UHFFFAOYSA-N
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Description

1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid is a synthetic compound with unique structural elements, including furan, phenyl, triazole, and piperidine moieties. Its diverse functional groups allow it to engage in various chemical reactions, making it valuable in multiple scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid generally involves a multi-step process. Here is a simplified route:

  • Formation of the Triazole Ring: : Condensation of a furan-2-yl hydrazine with a suitable aldehyde to form 5-(furan-2-yl)-4-phenyl-1,2,4-triazole.

  • Thioether Formation: : Sulfide linkage introduction by reacting the triazole compound with an acetyl chloride derivative in the presence of a base.

  • Piperidine Introduction: : Coupling the resulting thioether with a piperidine-4-carboxylic acid derivative under specific conditions to yield the final product.

Industrial Production Methods

For large-scale production, the same synthetic strategy can be optimized for yield and cost-efficiency. This often involves:

  • Using catalytic amounts of reagents where possible.

  • Implementing continuous flow chemistry techniques to streamline production.

  • Purification via recrystallization or chromatographic methods to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions due to its diverse functional groups:

  • Oxidation: : The furan ring can be oxidized under mild conditions using reagents like mCPBA.

  • Reduction: : The phenyl ring can undergo reduction reactions using hydrogenation techniques.

  • Substitution: : The triazole ring can participate in nucleophilic substitutions under basic conditions.

Common Reagents and Conditions

  • Oxidation: : mCPBA, hydrogen peroxide.

  • Reduction: : H2 with Pd/C as a catalyst.

  • Substitution: : Strong nucleophiles such as NaNH2 or organolithium reagents.

Major Products

  • Oxidation: : Derivatives with hydroxylated furan or phenyl rings.

  • Reduction: : Fully hydrogenated phenyl or furan derivatives.

  • Substitution: : Various nucleophile-substituted triazole derivatives.

Scientific Research Applications

1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid has numerous applications:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its potential as an enzyme inhibitor due to its unique structural motifs.

  • Medicine: : Explored for possible therapeutic effects, particularly as an anti-inflammatory or anticancer agent.

  • Industry: : Incorporated in the development of new materials with specific electronic properties.

Mechanism of Action

The precise mechanism of action of this compound can vary depending on its application:

  • Molecular Targets: : In biological systems, it may interact with specific enzymes or receptors.

  • Pathways Involved: : It could potentially influence pathways related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-{[5-(thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid

  • 1-(2-{[5-(pyridin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid

Uniqueness

The furan ring in 1-(2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid imparts unique electronic properties compared to thiophene or pyridine analogs, potentially affecting its reactivity and interaction with biological targets. Its combination of diverse functional groups makes it a versatile compound in scientific research.

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Properties

IUPAC Name

1-[2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c25-17(23-10-8-14(9-11-23)19(26)27)13-29-20-22-21-18(16-7-4-12-28-16)24(20)15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVTZHFXEOSACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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